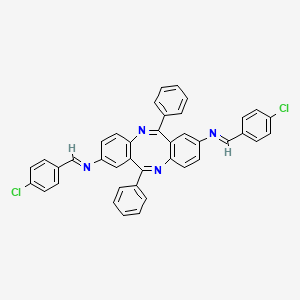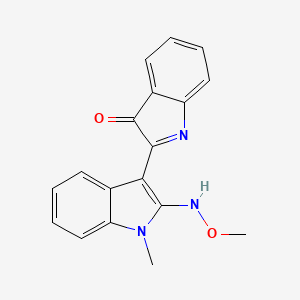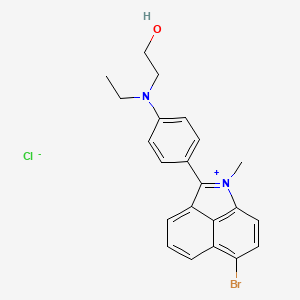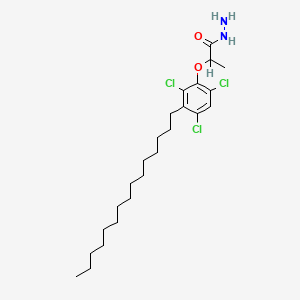
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide is a synthetic organic compound characterized by its complex structure, which includes a trichlorophenoxy group and a long pentadecyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide typically involves multiple steps. One common method starts with the preparation of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid. This intermediate can be synthesized through the reaction of 2,4,6-trichlorophenol with pentadecyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with propanoic acid under acidic conditions to form the desired acid.
The final step involves the conversion of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid to its hydrazide form. This is typically achieved by reacting the acid with hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide moiety may also play a role in binding to biological molecules, affecting their function. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
相似化合物的比较
Similar Compounds
2-(2,4,6-Trichlorophenoxy)acetic acid: Similar structure but lacks the pentadecyl chain and hydrazide group.
2-(2,4,6-Trichlorophenoxy)propanoic acid: Similar structure but lacks the hydrazide group.
2-(2,4,6-Trichloro-3-pentadecylphenoxy)acetic acid: Similar structure but has an acetic acid moiety instead of propanoic acid.
Uniqueness
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide is unique due to the presence of both the long pentadecyl chain and the hydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
111254-02-5 |
|---|---|
分子式 |
C24H39Cl3N2O2 |
分子量 |
493.9 g/mol |
IUPAC 名称 |
2-(2,4,6-trichloro-3-pentadecylphenoxy)propanehydrazide |
InChI |
InChI=1S/C24H39Cl3N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20(25)17-21(26)23(22(19)27)31-18(2)24(30)29-28/h17-18H,3-16,28H2,1-2H3,(H,29,30) |
InChI 键 |
XVAGQXWZZCRVIW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


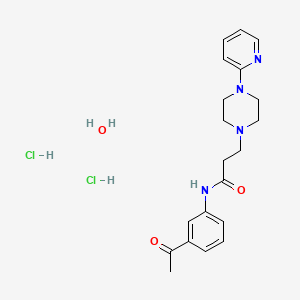
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
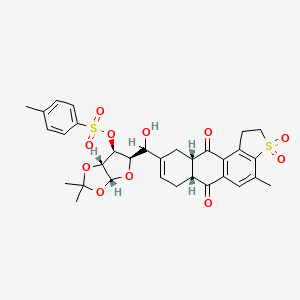
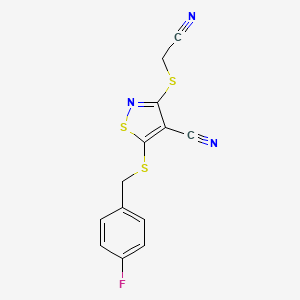
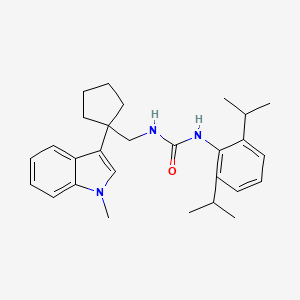
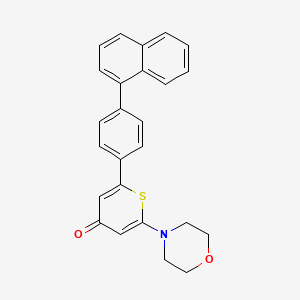


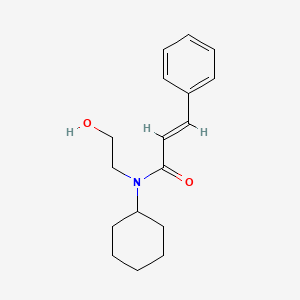
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole](/img/structure/B15189214.png)
